3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that features both indole and pyrazole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis or other methods.
Chlorination: The indole ring is chlorinated at the 6-position using reagents like thionyl chloride or N-chlorosuccinimide.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized from hydrazine derivatives and 1,3-diketones.
Coupling Reaction: The chlorinated indole and pyrazole are coupled using appropriate linkers and conditions, such as amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could occur at the carbonyl group of the amide.
Substitution: The chlorine atom on the indole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the 6-position of the indole ring.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of indole and pyrazole rings.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in oncology and neurology.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and pyrazole moieties can interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or acting as an agonist/antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide: Lacks the chlorine atom.
3-(6-bromo-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide: Contains a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the 6-position of the indole ring may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence the compound’s biological activity and reactivity.
Properties
Molecular Formula |
C15H15ClN4O |
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Molecular Weight |
302.76 g/mol |
IUPAC Name |
3-(6-chloroindol-1-yl)-N-(1-methylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H15ClN4O/c1-19-10-13(9-17-19)18-15(21)5-7-20-6-4-11-2-3-12(16)8-14(11)20/h2-4,6,8-10H,5,7H2,1H3,(H,18,21) |
InChI Key |
ZVELHGHJQXLXHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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